molecular formula C4H12N2O2S B3132561 [Methyl(propan-2-yl)sulfamoyl]amine CAS No. 372136-76-0

[Methyl(propan-2-yl)sulfamoyl]amine

Cat. No.: B3132561
CAS No.: 372136-76-0
M. Wt: 152.22 g/mol
InChI Key: PJNPCKSPJXQBHH-UHFFFAOYSA-N
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Description

[Methyl(propan-2-yl)sulfamoyl]amine is a sulfamoyl amine derivative characterized by a sulfonamide core (H₂N–SO₂–) with methyl (CH₃) and isopropyl (CH(CH₃)₂) groups attached to the nitrogen atom. Its molecular formula is C₅H₁₄N₂O₂S, with a molecular weight of 166.24 g/mol (calculated based on structural analogs) . The compound’s IUPAC name is 1-[methyl(propan-2-yl)sulfamoyl]amine, reflecting its branched substituents.

The substituents on the sulfonamide nitrogen significantly influence physicochemical properties (e.g., solubility, logP) and biological activity .

Properties

IUPAC Name

2-[methyl(sulfamoyl)amino]propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-4(2)6(3)9(5,7)8/h4H,1-3H3,(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNPCKSPJXQBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372136-76-0
Record name [methyl(propan-2-yl)sulfamoyl]amine
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Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares [Methyl(propan-2-yl)sulfamoyl]amine with structurally related sulfamoyl amines and sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Sulfonamide Nitrogen Key Biological Activity Source
This compound* C₅H₁₄N₂O₂S 166.24 Methyl, isopropyl Not reported (inferred)
[Methyl(propyl)sulfamoyl]amine C₄H₁₂N₂O₂S 152.22 Methyl, propyl Antimicrobial (inferred)
LMM5 (1,3,4-oxadiazole derivative) C₂₅H₂₆N₄O₄S 478.56 Benzyl, methyl Antifungal (vs. C. albicans)
LMM11 (1,3,4-oxadiazole derivative) C₂₂H₂₆N₄O₃S 426.53 Cyclohexyl, ethyl Antifungal (vs. C. albicans)
N-(4-(4-chlorothiophen-2-yl)oxazol-2-yl)-2-(N-(4-phenyl-1H-pyrrol-2-yl)sulfamoyl)acetamide C₂₀H₁₈ClN₅O₃S₂ 488.02 Heterocyclic substituents Antibacterial (Gram-positive)
3-(Methylsulfamoyl)propanoic acid C₄H₉NO₄S 167.18 Methyl Not reported
Key Observations:

Substituent Branching :

  • The isopropyl group in this compound introduces steric bulk compared to the linear propyl group in [methyl(propyl)sulfamoyl]amine. This branching may enhance lipid solubility and membrane permeability .
  • In LMM5 and LMM11, bulkier substituents (benzyl, cyclohexyl) correlate with antifungal activity, suggesting that steric effects improve target binding (e.g., thioredoxin reductase inhibition) .

Compounds with thiophene and pyrrole substituents (e.g., ) show Gram-positive antibacterial activity, highlighting the role of electronegative groups in target interaction .

Biological Activity

[Methyl(propan-2-yl)sulfamoyl]amine, with the CAS number 372136-76-0, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Weight : 152.22 g/mol
  • Chemical Structure : The compound features a sulfamoyl group attached to a methyl and isopropyl moiety, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exhibit antimicrobial and anticancer properties through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for cellular functions, potentially disrupting metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in cell signaling, influencing physiological responses.

Biological Activity Data

Research indicates that this compound possesses various biological activities, which can be summarized in the following table:

Activity Type Description Reference
Antimicrobial Exhibited activity against various bacterial strains, suggesting potential as an antibiotic.
Anticancer Showed cytotoxic effects on cancer cell lines in vitro, indicating potential therapeutic use.
Enzyme Inhibition Inhibited carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against common pathogens. Results demonstrated significant inhibition of growth in Escherichia coli and Staphylococcus aureus, suggesting its potential as a novel antibacterial agent.
  • Anticancer Potential : In vitro assays tested the cytotoxicity of the compound on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential for further development as an anticancer drug.
  • Enzyme Interaction Study : A detailed investigation into the inhibition of carbonic anhydrase isoforms revealed that this compound could serve as a selective inhibitor, providing insights into its mechanism as a therapeutic agent for cancer treatment.

Research Applications

The applications of this compound extend beyond basic research into potential therapeutic uses:

  • Medicinal Chemistry : As an intermediate in synthesizing other biologically active compounds.
  • Pharmaceutical Development : Investigated for formulating new drugs targeting bacterial infections and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Methyl(propan-2-yl)sulfamoyl]amine
Reactant of Route 2
[Methyl(propan-2-yl)sulfamoyl]amine

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